[2-(2-Phenylethyl)phenyl]aminehydrochloride
Description
[2-(2-Phenylethyl)phenyl]aminehydrochloride is a chemical compound with the molecular formula C14H15N HCl and a molecular weight of 233.74 g/mol . It is a hydrochloride salt form of [2-(2-Phenylethyl)phenyl]amine, which is an aromatic amine. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Properties
IUPAC Name |
2-(2-phenylethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVAJMCXGSVLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethyl)phenyl]aminehydrochloride typically involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst or the reduction of β-nitrostyrene with lithium aluminum hydride . These methods yield the free base, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Phenylethyl)phenyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it back to the free amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen over a nickel catalyst are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Free amine.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
[2-(2-Phenylethyl)phenyl]aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of multifunctional organic electrolyte additives for batteries.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethyl)phenyl]aminehydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation of monoamine neurotransmission is crucial for its effects on mood and cognition .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine with similar stimulant properties.
β-Phenylethylamine: Another aromatic amine with comparable biological activities.
Phenylethylamine hydrochloride: The hydrochloride salt form of phenethylamine, used in similar research applications.
Uniqueness
[2-(2-Phenylethyl)phenyl]aminehydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its applications in developing multifunctional organic electrolyte additives for batteries also set it apart from other similar compounds .
Biological Activity
[2-(2-Phenylethyl)phenyl]aminehydrochloride is a compound belonging to the class of 2-phenethylamines, which are noted for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C14H15N·HCl
- Molecular Weight : 233.74 g/mol
This compound interacts with various receptors in the body, primarily:
- Adrenoceptors : Involved in the response to stress and regulation of blood pressure.
- Dopamine Receptors : Play a critical role in mood regulation, reward pathways, and motor control.
The compound's action is mediated through:
- Cellular Signaling Pathways : It influences neurotransmitter release, particularly acetylcholine, via glutamate-mediated mechanisms.
- Enzyme Interactions : It interacts with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters, thus potentially increasing their levels in the synaptic cleft.
The compound exhibits significant biochemical activity:
- Inhibition of Monoamine Oxidase : This interaction can lead to increased levels of monoamines such as serotonin and dopamine, which are critical for mood and cognitive functions.
- Modulation of Gene Expression : It can influence genes involved in neurotransmitter metabolism and signaling pathways.
Cellular Effects
The biological effects of this compound on cells include:
- Impact on Cell Signaling : Alters pathways that regulate cell growth and differentiation.
- Gene Expression Modulation : Affects genes related to oxidative stress response and apoptosis, influencing cell survival .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Therapeutic Effects : Lower doses may exhibit beneficial effects such as improved mood and cognitive function.
- Adverse Effects : Higher doses can lead to toxicity and adverse reactions, including neurotoxicity.
Case Studies
Several studies have highlighted the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
